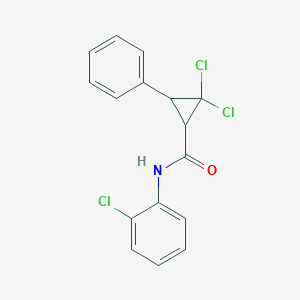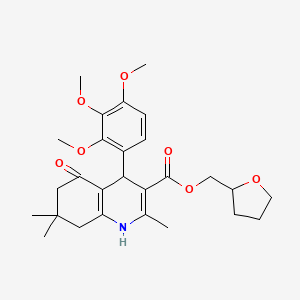
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as IBT, is a small molecule that has been widely used in scientific research. IBT is a member of the benzisothiazolone family and is a potent inhibitor of protein kinase CK2, a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
IBT acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the kinase. This prevents the binding of ATP and subsequent phosphorylation of downstream substrates. IBT has been shown to be highly selective for CK2, with little or no inhibition of other kinases. The inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
IBT has been shown to have a variety of biochemical and physiological effects. Inhibition of CK2 by IBT has been shown to lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. IBT has also been shown to modulate various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. In addition, IBT has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
IBT has several advantages as a research tool. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes and disease states. IBT is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of IBT in lab experiments. One limitation is that IBT is not cell-permeable, which means that it cannot be used to study the intracellular effects of CK2 inhibition. Another limitation is that IBT has a relatively short half-life, which means that it must be used at high concentrations and in short-term experiments.
Orientations Futures
There are several future directions for the use of IBT in scientific research. One direction is the development of more cell-permeable analogs of IBT, which would allow for the study of the intracellular effects of CK2 inhibition. Another direction is the use of IBT in combination with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Finally, the use of IBT in animal models of disease could provide valuable insights into the role of CK2 in various disease states.
Méthodes De Synthèse
IBT can be synthesized by the reaction of 4-isopropylphenylamine with 6-nitro-1,2-benzisothiazol-3-one in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield IBT. The overall synthesis method is relatively simple and can be carried out in a few steps with high yield.
Applications De Recherche Scientifique
IBT has been extensively used in scientific research as a potent inhibitor of protein kinase CK2. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been linked to the development of various diseases including cancer, neurodegenerative diseases, and inflammation. IBT has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and disease states.
Propriétés
IUPAC Name |
6-nitro-1,1-dioxo-N-(4-propan-2-ylphenyl)-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10(2)11-3-5-12(6-4-11)17-16-14-8-7-13(19(20)21)9-15(14)24(22,23)18-16/h3-10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOJAUOTHVCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-N-[4-(propan-2-yl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-methoxy-3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154025.png)

![2-[(4-ethylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5154038.png)

![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,5-dimethyl-2-furamide](/img/structure/B5154060.png)

![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)